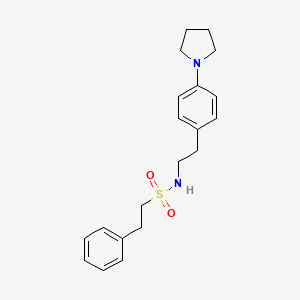

2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide

Description

Properties

IUPAC Name |

2-phenyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c23-25(24,17-13-18-6-2-1-3-7-18)21-14-12-19-8-10-20(11-9-19)22-15-4-5-16-22/h1-3,6-11,21H,4-5,12-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTOGVVHIFJYOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCNS(=O)(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:

Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the phenethyl group: This step often involves a nucleophilic substitution reaction where the pyrrolidine ring is reacted with a phenethyl halide.

Introduction of the ethanesulfonamide group: This can be done through a sulfonation reaction, where the phenethyl-pyrrolidine intermediate is treated with ethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce any double bonds or nitro groups present in the molecule.

Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrolidine rings, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Halogenated solvents, strong bases like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced aromatic rings, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its complex structure.

Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and ethanesulfonamide group are crucial for binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 2-phenyl-4-pyrrolidin-1-yl-quinoline

- 4-(1-pyrrolidinyl)piperidine

- 1-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)methanesulfonamide

Uniqueness

2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide is unique due to its combination of a phenyl group, a pyrrolidine ring, and an ethanesulfonamide moiety This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds

Biological Activity

2-Phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O2S. The compound features a sulfonamide group, which is known for its role in various biological activities, particularly as a pharmacophore in drug design.

Research indicates that this compound may interact with ion channels, specifically the KCNQ2 (Kv7.2) channel. The modulation of these channels is crucial for neuronal excitability and has implications in treating neurological disorders.

Ion Channel Modulation

A study highlighted the ability of related compounds to act as molecular switches that modulate KCNQ2 channel pharmacology. The structure-activity relationship (SAR) analysis revealed that certain substitutions on the phenyl groups significantly influenced the potency of these compounds as KCNQ2 inhibitors. For instance, modifications led to variations in potency, with some derivatives achieving nanomolar activity levels .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound | Activity (nM) | Comments |

|---|---|---|

| This compound | TBD | Potential KCNQ2 modulator |

| 3-Chloro derivative | 170 | Most active compound identified |

| 3-Methoxy derivative | 120 | Retained high potency |

| 3,4-Dimethoxy derivative | 20,200 | Significant loss of activity |

Case Studies and Research Findings

- KCNQ2 Inhibition : In a comprehensive study on KCNQ2 inhibitors, it was found that certain structural modifications could enhance or diminish the inhibitory effects on the channel. The most potent inhibitors were identified as having specific halogen substitutions on the phenyl rings .

- Metabolic Stability : A metabolic soft-spot analysis indicated that the pyrrolidine ring was a significant site for metabolism, which could affect the compound's bioavailability and therapeutic efficacy. Modifications to this ring were generally not well tolerated, suggesting a need for careful design in future derivatives .

- Selectivity Profile : The selectivity of these compounds was evaluated across various ion channels and GPCRs (G protein-coupled receptors). It was noted that while some compounds showed high selectivity for KCNQ2, they also exhibited weak activity against other targets at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.